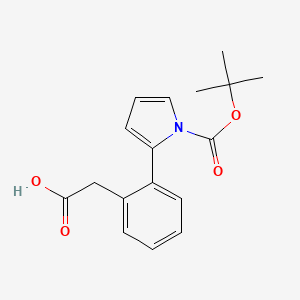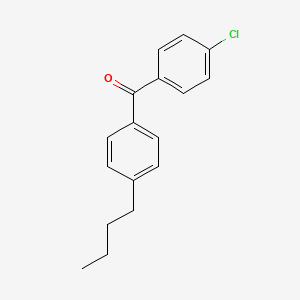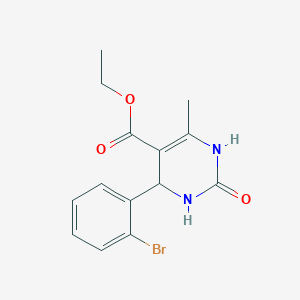
N-(Terc-butoxicarbonil)-3-piperidin-4-ilalanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a piperidine ring
Aplicaciones Científicas De Investigación
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis for the protection of amino groups .
Mode of Action
The mode of action of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine involves the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The boc group plays a significant role in organic synthesis, particularly in the protection of amino groups . This suggests that the compound could potentially influence biochemical pathways involving amino acids and peptides.
Pharmacokinetics
The boc group’s stability to various conditions suggests that it may influence the compound’s bioavailability .
Result of Action
The boc group’s role in protecting amino groups suggests that the compound could potentially influence processes involving amino acids and peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine. For instance, the Boc group’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound’s action could be influenced by the presence of these conditions .
Análisis Bioquímico
Biochemical Properties
The N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine interacts with various enzymes and proteins in biochemical reactions. The Boc group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures . The nature of these interactions is primarily protective, preventing unwanted reactions with other compounds during synthesis .
Molecular Mechanism
The molecular mechanism of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine involves its role as a protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
The temporal effects of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine in laboratory settings are related to its stability and degradation over time. The reactions involving this compound take place under room temperature conditions for 1–4 h with yields up to 90% .
Metabolic Pathways
It is known that hydroxylation, carbonylation, and N-demethylation are proposed as metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Comparación Con Compuestos Similares
Similar Compounds
4-(Boc-amino)piperidine: A compound with a similar Boc-protected amino group and piperidine ring.
tert-Butoxycarbonylamino-piperidin-4-yl-acetic acid: Another compound with a Boc-protected amino group and a piperidine ring, but with a different acetic acid moiety.
Uniqueness
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid is unique due to its specific structural arrangement, which combines the Boc-protected amino group with a propionic acid moiety and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
368866-13-1 |
|---|---|
Fórmula molecular |
C13H24N2O4 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Clave InChI |
YRSLPLJHKDISRI-JTQLQIEISA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1CCNCC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(3-Methoxyphenyl)acetyl]benzonitrile](/img/structure/B1608135.png)

![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)




